2-Propylbutyramide

Description

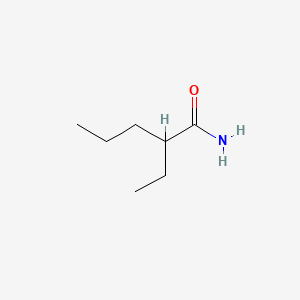

Structure

2D Structure

3D Structure

Properties

CAS No. |

13941-03-2 |

|---|---|

Molecular Formula |

C7H15NO |

Molecular Weight |

129.20 g/mol |

IUPAC Name |

2-ethylpentanamide |

InChI |

InChI=1S/C7H15NO/c1-3-5-6(4-2)7(8)9/h6H,3-5H2,1-2H3,(H2,8,9) |

InChI Key |

ZRFXAOXSSXSMRI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC)C(=O)N |

Origin of Product |

United States |

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the molecular structure of a compound. It relies on the magnetic properties of atomic nuclei.

Proton (¹H) NMR Applications

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. The chemical shift (δ) indicates the electronic environment of a proton, while the integration of the peak area reveals the relative number of protons responsible for the signal. pressbooks.pub Spin-spin splitting patterns, governed by the n+1 rule, provide information about the number of neighboring protons. savemyexams.com

For 2-Propylbutyramide, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the different proton environments within the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern | Integration |

| CH₃ (butyryl) | ~0.9 | Triplet | 3H |

| CH₂ (butyryl) | ~1.6 | Sextet | 2H |

| CH₂ (propyl) | ~1.5 | Sextet | 2H |

| CH (propyl) | ~2.1 | Triplet | 2H |

| NH | ~5.5-7.5 | Broad Singlet | 1H |

| CH₃ (propyl) | ~0.9 | Triplet | 3H |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions. savemyexams.comlibretexts.org

Carbon-13 (¹³C) NMR Applications

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the number of different carbon environments. libretexts.org The chemical shift of each signal provides information about the type of carbon (e.g., alkyl, carbonyl). chemguide.co.uk

The ¹³C NMR spectrum of this compound would show a specific number of signals corresponding to the unique carbon atoms in its structure.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (amide) | ~173-175 |

| CH (α to C=O) | ~45-50 |

| CH₂ (butyryl) | ~30-35 |

| CH₂ (propyl, β to N) | ~20-25 |

| CH₃ (butyryl) | ~13-15 |

| CH₃ (propyl) | ~10-12 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary. chemguide.co.uk

Vibrational Spectroscopy

Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of the chemical bonds. This technique is particularly useful for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups in a molecule by measuring the absorption of infrared radiation at various frequencies. tsijournals.com Specific bonds vibrate at characteristic frequencies, resulting in a unique IR spectrum for each compound.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amide functional group. The N-H stretching vibrations typically appear as one or two bands in the region of 3500-3300 cm⁻¹. nobraintoosmall.co.nz The C=O stretching vibration of the amide group gives a strong absorption band around 1650 cm⁻¹. nobraintoosmall.co.nz

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| N-H | Stretch | 3500 - 3300 |

| C-H (sp³) | Stretch | 2960 - 2850 |

| C=O (amide) | Stretch | ~1650 |

| N-H | Bend | 1650 - 1550 |

Note: The exact positions of the absorption bands can be influenced by factors such as hydrogen bonding. tsijournals.com

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. mdpi.com This is a critical step in the identification of a new compound or the confirmation of the identity of a known compound. The molecular weight of this compound is approximately 129.20 g/mol . nist.gov HRMS would be able to measure this mass with high accuracy, typically to four or five decimal places, which helps to distinguish it from other compounds with the same nominal mass.

Coupled Chromatography-Mass Spectrometry

Coupled chromatography-mass spectrometry (MS) techniques are powerful tools for the analysis of this compound, providing both separation and detailed structural information. Gas chromatography-mass spectrometry (GC-MS) is a particularly well-suited method for this volatile compound. In a typical GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase within the GC column. As the separated components, including this compound, exit the column, they enter the mass spectrometer.

Inside the mass spectrometer, the molecules are ionized, most commonly through electron ionization (EI). This high-energy process fragments the molecule into a predictable pattern of smaller, charged ions. The mass-to-charge ratio (m/z) of these fragments is then measured. The resulting mass spectrum serves as a molecular fingerprint, allowing for the unambiguous identification of this compound by comparing the observed fragmentation pattern to reference spectra in databases. The molecular ion peak, corresponding to the intact ionized molecule, confirms the compound's molecular weight.

Chromatographic Separation and Purification Methodologies

Gas Chromatography (GC)

Gas chromatography is a primary technique for the separation and purity analysis of volatile compounds like this compound. The method relies on the partitioning of the analyte between a stationary phase, typically a high-boiling-point liquid coated on an inert solid support within a column, and a mobile phase, which is an inert gas such as helium or nitrogen.

The sample is injected into the heated inlet of the gas chromatograph, where it is vaporized and swept onto the column by the carrier gas. Separation occurs as the compound travels through the column at a rate determined by its boiling point and its interactions with the stationary phase. Compounds with lower boiling points and weaker interactions travel faster, resulting in shorter retention times. A detector at the end of the column, such as a flame ionization detector (FID), registers the elution of the compound, producing a peak on a chromatogram. The area of this peak is proportional to the concentration of this compound in the sample, allowing for quantitative analysis. The purity is assessed by the presence of a single, sharp peak at the expected retention time.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is another essential technique for the analysis and purification of this compound, especially for verifying its purity. Unlike GC, HPLC uses a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. The separation is based on the compound's differential affinity for the stationary and mobile phases.

For a moderately polar compound like this compound, reversed-phase HPLC is a common approach. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The separation is driven by hydrophobic interactions; less polar compounds are retained longer on the column. The elution of this compound is monitored by a detector, frequently an ultraviolet (UV) detector, as the amide functional group exhibits UV absorbance at specific wavelengths. The resulting chromatogram provides data on the retention time and peak area, which are used for qualitative identification and quantitative purity assessment, respectively. Commercial standards of this compound are often verified to be ≥98% pure using HPLC with UV detection.

Molecular and Biochemical Investigations in Vitro and Non Human in Vivo Systems

Enzymatic Interactions and Inhibition Studies

Investigations into the enzymatic interactions of 2-Propylbutyramide have highlighted its relationship with the lipase (B570770) family of enzymes, particularly in the context of its synthesis. Lipases are versatile biocatalysts capable of facilitating various reactions, including the formation of amide bonds. sci-hub.semdpi.com

Research has demonstrated that N-propyl-butyramide can be effectively synthesized through the enzymatic catalysis of a lipase from Candida antarctica (CAL-B). tandfonline.comresearchgate.netnih.gov This process involves the condensation of butyric acid and propylamine. researchgate.net The reaction is notable for being conducted in a non-solvent system, which represents an environmentally favorable approach by avoiding the use of hazardous solvents and activating agents. tandfonline.comresearchgate.net Studies have achieved high yields of N-propyl-butyramide, typically ranging from 77.4% to 82.3%, with the reaction proceeding at temperatures between 60–90°C over 16–20 hours. tandfonline.comnih.gov This biocatalytic method underscores a significant interaction where the lipase enzyme is not inhibited by the compound but rather is instrumental in its formation.

Table 1: Enzymatic Synthesis of N-Propyl-butyramide

| Enzyme | Substrates | System | Key Findings | Reference |

|---|

Protein Target Modulation and Pathways

While direct protein modulation by this compound is not extensively documented, a novel N-alkylated amino acid-derived hydroxamate, 2-[Benzyl-(2-nitro-benzenesulfonyl)-amino]-N-hydroxy-3-methyl-N-propyl-butyramide (NAHA) , has been the subject of significant research. plos.orgnih.govsigmaaldrich.com NAHA, a complex derivative, has shown marked effects on key proteins involved in cell cycle regulation. researchgate.netnih.gov

Studies have identified Cell Division Cycle Protein 20 (CDC20) as a molecular target of NAHA. plos.orgnih.gov In experiments using highly invasive human breast cancer cells (MDA-MB-231), treatment with NAHA led to a significant, dose-dependent downregulation of CDC20 protein expression. plos.org DNA microarray analysis followed by Western blot confirmation revealed that NAHA markedly suppressed the expression of CDC20. plos.org This finding is critical, as CDC20 is an oncoprotein that is frequently overexpressed in various cancers and plays a pivotal role in mitotic progression. researchgate.netnih.govoncotarget.com The suppression of CDC20 is a key mechanism through which NAHA exerts its anti-proliferative effects. plos.orgnih.gov

The Anaphase-Promoting Complex/Cyclosome (APC/C) is a large E3 ubiquitin ligase that is essential for the orderly progression of mitosis. researchgate.netnih.gov The activity of the APC/C is critically dependent on its co-activator, CDC20. researchgate.netresearchgate.net By binding to the APC/C, CDC20 facilitates the targeting of key cell cycle proteins, such as cyclin B1 and securin, for proteasomal degradation, which is necessary for the transition from metaphase to anaphase. nih.govmdpi.com

Given that NAHA downregulates CDC20 expression, it consequently functions as an inhibitor of the APC/C-CDC20 complex. plos.orgnih.govmdpi.com By reducing the availability of the essential CDC20 co-activator, NAHA prevents the proper activation of the APC/C, leading to a disruption in the mitotic process. nih.govresearchgate.net This inhibition of the APC/C-CDC20 pathway is a direct consequence of the compound's effect on CDC20 levels and is central to its mechanism of inducing cell cycle arrest.

Cellular Processes and Signaling Pathway Analysis (In Vitro)

The molecular interactions of NAHA translate into significant effects at the cellular level, particularly concerning cell growth and viability.

In vitro studies have consistently demonstrated that NAHA effectively inhibits the growth of cancer cells. researchgate.netnih.gov Using human breast cancer cell lines, researchers found that NAHA inhibited both anchorage-dependent growth (cell proliferation) and anchorage-independent growth (colony formation). plos.orgnih.gov In studies on MDA-MB-231 cells, NAHA was shown to decrease cell proliferation in a dose-dependent manner. plos.org Furthermore, the compound significantly reduced the ability of these cancer cells to form colonies in soft agar (B569324) assays, a key characteristic of metastatic potential. plos.orgnih.gov These results indicate that the downregulation of CDC20 and subsequent inhibition of the APC/C pathway by NAHA effectively suppresses the proliferative capacity of cancer cells. plos.orgnih.gov

Table 2: In Vitro Effects of NAHA on Cellular Processes

| Cell Line | Assay Type | Effect | Mechanism | Reference |

|---|---|---|---|---|

| MDA-MB-231 (Human Breast Cancer) | MTT Assay | Inhibition of cell proliferation | Downregulation of CDC20 and Cdk2 | plos.orgnih.govsigmaaldrich.com |

Inhibition of Cellular Adhesion, Migration, and Invasion

Research into a hydroxamic acid derivative of this compound, specifically 2-[Benzyl-(2-nitro-benzenesulfonyl)-amino]-N-hydroxy-3-methyl-N-propyl-butyramide (NAHA), has demonstrated significant inhibitory effects on the metastatic potential of highly invasive human breast cancer cells (MDA-MB-231) in vitro. nih.govthermofisher.comtandfonline.com

Studies have shown that NAHA markedly suppresses key processes associated with cancer cell dissemination, including cellular adhesion, migration, and invasion. nih.gov The mechanism for this inhibition is linked to the suppression of urokinase-type plasminogen activator (uPA) secretion by the cancer cells. nih.govthermofisher.com Treatment of MDA-MB-231 cells with NAHA resulted in a dose-dependent reduction in their ability to adhere to vitronectin, migrate, and invade through a Matrigel matrix. nih.govoup.com

Table 1: Effect of NAHA on Invasive Behavior of MDA-MB-231 Breast Cancer Cells

Angiogenesis Modulation Studies (e.g., Capillary Morphogenesis)

The derivative NAHA has also been investigated for its anti-angiogenic properties. nih.govthermofisher.com Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. In vitro studies have shown that NAHA inhibits the capillary morphogenesis of human aortic endothelial cells (HAECs). nih.govthermofisher.com This effect is attributed to its ability to suppress the secretion of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates angiogenesis, from MDA-MB-231 cancer cells. nih.govthermofisher.comcore.ac.uk

Table 2: Anti-Angiogenic Activity of NAHA in In Vitro Models

Apoptosis Induction Mechanisms (In Vitro Models)

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. google.comresearchgate.netresearchgate.net The anticancer activity of the derivative NAHA has been linked to its ability to induce apoptosis. thermofisher.comcore.ac.uk In vivo studies on mouse xenograft models of breast cancer showed that the suppression of tumor growth by NAHA was associated with the induction of apoptosis. thermofisher.comcore.ac.uk This pro-apoptotic effect complements its antiproliferative activities, which include the downregulation of proteins essential for cell cycle progression, such as Cdk2 and CDC20. nih.govthermofisher.comcore.ac.uk

Bioactivity Against Organisms (Non-Human)

Investigations into N-propyl-butyramide, an isomer of this compound, have revealed notable bioactivity against certain non-human organisms.

N-propyl-butyramide has demonstrated significant antinemic (nematicidal) activity against the root-knot nematode, Meloidogyne incognita. govinfo.govwikipedia.org In a study evaluating a series of N-alkyl substituted amides, N-propyl-butyramide was identified as the most active compound against the second-stage juveniles (J2s) of this nematode pest. govinfo.govwikipedia.org The research indicated that the nematicidal potency of these amides decreased as the length of the alkyl chain increased, highlighting the efficacy of the shorter-chained N-propyl-butyramide. govinfo.gov

Table 3: Nematicidal Activity of N-Alkyl Amides Against M. incognita

In the context of ecological and behavioral roles, N-propylbutyramide has been identified as an endogenous pheromone component in certain tephritid fruit flies. oup.com Research has shown that the abundance of several endogenous pheromone components, including N-propylbutyramide, was higher in males that had fed on cue-lure (a known attractant). oup.com Furthermore, females demonstrated greater attraction to the isolated glands of these males, suggesting that the quantity of N-propylbutyramide in the pheromone blend plays a role in enhancing male attractiveness and sexual communication. oup.com

Structure Activity Relationship Sar Elucidation

Correlation of Structural Features with Bioactivity (e.g., amide chain length, substituent effects)

The bioactivity of butyramide (B146194) derivatives is significantly influenced by their structural characteristics, such as the length of the amide chain and the nature of substituents.

Research into N,N-phthaloyl-amino acid amides as potential anticonvulsants has shown that the length of the amino acid chain plays a critical role. psu.edu Generally, glycine-derived amides demonstrated higher activity in the maximal electroshock seizure (MES) test compared to their β-alanine and γ-aminobutyric acid (GABA) counterparts. psu.edu This suggests that a shorter chain between the phthaloyl group and the amide function is beneficial for this specific type of anticonvulsant activity. psu.edu

The substitution on the amide nitrogen and the α-carbon of the butyramide core is a key determinant of anticonvulsant potency. In a series of N-(4-sulfamoylphenyl)butyramide derivatives, the branching of the alkyl chain at the α-position had a profound effect on activity. researchgate.net The study revealed that amides with a total of 6 to 9 carbons in the carboxamide moiety were effective. researchgate.net Specifically, derivatives with branched side chains like 2-methylbutyramide (B74717), 2-ethylbutyramide, and 3,3-dimethylbutyramide were among the most potent anticonvulsants in a rat MES model. researchgate.net These findings highlight that the size and hydrophobicity of the substituent at the α-position are important for activity. sciepub.com

Similarly, in a series of 2-aryl-2-(pyridin-2-yl)acetamides, SAR trends indicated that the highest anticonvulsant activity was found in compounds with unsubstituted phenyl rings or those with ortho- and meta-substituents on the phenyl ring. nih.gov In another study on phenylmethylenehydantoins, substitutions with alkyl, halogeno, trifluoromethyl, and alkoxyl groups on the phenyl ring resulted in good anticonvulsant activity, whereas polar groups like nitro (-NO2), cyano (-CN), or hydroxyl (-OH) led to reduced or no activity. nih.gov This underscores the importance of lipophilicity for anticonvulsant action in these series. nih.gov

The nature of the substituent also affects selectivity for different biological targets. For instance, in a series of N-(8-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylmethyl)amides, the propionamide (B166681) and butyramide derivatives were the most selective antagonists for the MT2 receptor. acs.org

Interactive Table: Anticonvulsant Activity of N-(4-sulfamoylphenyl)butyramide Derivatives researchgate.net

| Compound | Structure | MES-ED₅₀ (mg/kg) in rats |

| 2-methyl-N-(4-sulfamoylphenyl)butyramide | CH₃CH₂CH(CH₃)CONH-Ph-SO₂NH₂ | 7.6 |

| 2-ethyl-N-(4-sulfamoylphenyl)butyramide | CH₃CH₂CH(CH₂CH₃)CONH-Ph-SO₂NH₂ | 9.9 |

| 3,3-dimethyl-N-(4-sulfamoylphenyl)butyramide | (CH₃)₃CCH₂CONH-Ph-SO₂NH₂ | 9.4 |

Identification of Pharmacophoric Elements for Target Engagement

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For butyramide and its analogs, several key pharmacophoric elements have been identified.

Research has proposed that the α-substituted amide group is an essential pharmacophore for a class of anticonvulsant drugs that includes α-substituted lactams, acetamides, and cyclic imides. nih.gov These compounds have been found to bind to and inhibit the function of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov A simple compound, 2-phenylbutyramide, which contains this pharmacophore, was shown to inhibit nAChRs and exhibit good anticonvulsant activity. nih.gov Molecular docking simulations further suggest that these varied structures all bind to the same sites on the extracellular domain of the receptor, reinforcing the concept of a common pharmacophore. nih.gov

For GABAergic activity, studies on GABA amides have shown that non-zwitterionic structures can act as agonists at the GABA-A receptor. vt.edu The agonism is dependent on the tether length, with a four-methylene chain being optimal in certain GABA amide dimers. vt.edu This indicates that the spatial relationship between the amide group and other functional groups is a critical pharmacophoric feature.

In a series of quinazoline (B50416) derivatives, a butyl substitution at position 3 was found to have a significant effect on preventing the spread of seizures and raising the seizure threshold. mdpi.com The structure-activity relationship concluded that this butyl group was a valuable pharmacophoric element, which was confirmed by molecular docking studies with the human carbonic anhydrase II enzyme. mdpi.com

Comparative SAR Studies of Butyramide Derivatives and Analogs

Comparing the SAR of different butyramide derivatives and their analogs provides a broader understanding of the structural requirements for bioactivity.

A study on amide derivatives of branched aliphatic carboxylic acids with 4-aminobenzensulfonamide revealed that amides containing the aliphatic side-chain of 2-methylbutyramide and 2-ethyl-butyramide were highly potent anticonvulsants. researchgate.net When comparing these amides to carbamate (B1207046) analogs, it was found that a dimethylbutyl side-chain leads to an active anticonvulsant in both the amide and carbamate series, though the amide was more potent. researchgate.net

In the development of anticonvulsants based on 4-amino-1,2-naphthoquinone, N-(1,2-dihydro-1,2-dioxonaphthalen-4-yl)butyramide was found to be active. researchgate.net Interestingly, extending the chain to N-(1,2-dihydro-1,2-dioxonaphthalen-4-yl)hexanamide resulted in an even more potent compound, suggesting that for this particular scaffold, a longer alkyl chain on the amide is beneficial. researchgate.net

The α-substituted amide pharmacophore is present in a wide range of anticonvulsants. nih.gov Comparative studies show that the binding affinity of α-substituted lactams and cyclic imides to the nicotinic acetylcholine receptor correlates with their in vivo anticonvulsant potency. nih.gov The simple 2-phenylbutyramide, containing the core α-substituted amide feature, was found to be an effective anticonvulsant, supporting the hypothesis that this central moiety is key across different structural backbones. nih.gov

In a different therapeutic area, research on 4-(2-acetoxybenzoylamino) butyramide derivatives has shown that these compounds exhibit good antiepileptic activities. researchgate.net Further modification by introducing various heterocyclic moieties led to compounds with strong antiepileptic effects. researchgate.net This indicates that while the butyramide core provides a foundation for activity, the addition of other functional groups can significantly enhance potency. researchgate.net

Metabolic Fate Research in Vitro and Non Human in Vivo

Phase I Metabolic Pathways

Phase I metabolic reactions introduce or unmask functional groups on a parent compound, a process that generally increases its polarity. nih.govpharmaguideline.comfiveable.me These reactions are primarily oxidative, reductive, or hydrolytic in nature. pharmaguideline.com

Key oxidative pathways, which are the most common Phase I reactions, include:

Hydroxylation: The addition of a hydroxyl (-OH) group to the molecule. fiveable.me

N-dealkylation: The removal of an alkyl group from a nitrogen atom. fiveable.me

Oxidation: This can involve various transformations, such as the formation of sulfoxides or deamination (removal of an amino group). pharmaguideline.comfiveable.me

While these pathways are well-established for a vast array of chemical compounds, a detailed literature search did not yield specific studies investigating the Phase I metabolic pathways of 2-Propylbutyramide. Therefore, it is not possible to definitively state whether it undergoes N-dealkylation, hydroxylation, oxidation, or other Phase I reactions.

Phase II Metabolic Pathways

Following Phase I reactions, the modified compounds, or parent compounds that already possess suitable functional groups, can undergo Phase II metabolic pathways. nih.gov These are conjugation reactions where an endogenous molecule is added to the xenobiotic, significantly increasing its water solubility and facilitating its elimination from the body. nih.govpharmaguideline.comslideshare.net

Prominent Phase II pathways include:

Glucuronidation: The addition of glucuronic acid, which is the most common Phase II reaction. nih.govdrughunter.com

N-acetylation: The addition of an acetyl group to a primary amine. nih.govdrughunter.com

Sulfation: The conjugation of a sulfate group. nih.govdrughunter.com

Glutathione Conjugation: The addition of the tripeptide glutathione. nih.govdrughunter.com

Methylation: The addition of a methyl group. nih.govdrughunter.com

As with Phase I metabolism, there is a notable absence of published research specifically detailing the Phase II metabolic fate of this compound. Consequently, it remains unknown whether this compound is subject to glucuronidation, N-acetylation, or other conjugation reactions in biological systems.

Enzymatic Systems Involved in Biotransformation

The biotransformation of xenobiotics is catalyzed by a diverse array of enzymes, with the liver being the primary site of this metabolic activity. nih.govpharmaguideline.com Subcellular fractions of liver cells, particularly liver microsomes, are frequently used in in vitro studies to investigate drug metabolism because they contain a high concentration of key metabolic enzymes. researchgate.net

The most significant family of enzymes involved in Phase I metabolism is the Cytochrome P450 (CYP) superfamily, which is predominantly located in the endoplasmic reticulum of hepatocytes (liver cells). nih.govfiveable.me These heme-containing enzymes are responsible for the oxidative metabolism of a vast number of drugs and other foreign compounds. fiveable.me Phase II reactions are catalyzed by various transferase enzymes, such as UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and N-acetyltransferases (NATs). drughunter.comupol.cz

While liver microsomes are a well-established in vitro model for studying the metabolism of numerous compounds, researchgate.netnih.gov no studies were found that specifically utilized this system to investigate the biotransformation of this compound.

Metabolite Identification and Characterization

A comprehensive search of the scientific literature did not retrieve any studies that have identified or characterized any metabolites of this compound. As a result, there is no available data to populate a table of its potential metabolites.

Computational and Theoretical Chemistry Approaches

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). openaccessjournals.comnih.gov This method is instrumental in drug discovery and molecular biology for understanding how a ligand like 2-Propylbutyramide might interact with a biological target. openaccessjournals.com

The process involves placing the ligand into the binding site of the receptor and evaluating the fit using a scoring function. This function calculates the binding energy, providing a quantitative measure of the binding affinity. openaccessjournals.com By simulating the interactions at an atomic level, molecular docking can identify potential binding modes and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. mdpi.com

Flexible docking approaches can also be employed to account for the conformational changes that may occur in both the ligand and the receptor upon binding, providing a more realistic model of the interaction. dovepress.com For a compound like this compound, molecular docking could be used to screen potential protein targets and to understand the structural basis of its biological activity.

Table 1: Hypothetical Molecular Docking Parameters for this compound with a Target Protein

| Parameter | Description | Hypothetical Value |

| Binding Affinity | Estimated free energy of binding. A more negative value indicates stronger binding. | -5.0 to -8.0 kcal/mol |

| Interacting Residues | Amino acids in the protein's binding pocket that form key interactions with the ligand. | Leu, Val, Ile, Phe |

| Hydrogen Bonds | Number and type of hydrogen bonds formed between the ligand and the protein. | 1-2 with backbone or side-chain atoms |

| Hydrophobic Interactions | Non-polar interactions contributing to binding stability. | Interactions with aliphatic and aromatic residues |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a molecular docking study. No specific experimental or computational data for this compound was found.

Molecular Dynamics Simulations

Molecular dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules over time. wikipedia.orgyoutube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic evolution of the system. wikipedia.org

In the context of this compound, MD simulations could be used to study the stability of its complex with a protein target, as identified through molecular docking. mdpi.com These simulations can reveal how the ligand and protein move and flex over time, providing insights into the stability of the binding pose and the role of solvent molecules. mdpi.com

MD simulations are also valuable for investigating the conformational dynamics of this compound itself in different environments, such as in an aqueous solution or a lipid membrane. nih.govrsc.org This can help to understand its solubility, permeability, and how its shape might change to facilitate binding to a receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govresearchgate.net QSAR models are developed by correlating molecular descriptors (numerical representations of a molecule's physicochemical properties) with experimentally determined activity data. researchgate.net

For a series of compounds related to this compound, a QSAR model could be developed to predict their biological activity based on their structural features. This would involve calculating a range of molecular descriptors, such as molecular weight, logP, polar surface area, and various electronic and topological indices.

The predictive power of a QSAR model is assessed through rigorous validation, including internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds. nih.govu-strasbg.fr A well-validated QSAR model can be a powerful tool for predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. nih.gov

Table 2: Examples of Molecular Descriptors for QSAR Modeling

| Descriptor Type | Example Descriptors | Relevance |

| Physicochemical | Molecular Weight, logP, Molar Refractivity | Relate to size, lipophilicity, and polarizability. |

| Topological | Wiener Index, Balaban Index, Kier & Hall Shape Indices | Describe molecular branching and shape. |

| Electronic | Dipole Moment, HOMO/LUMO energies | Relate to polarity and chemical reactivity. |

| Geometrical | Surface Area, Volume, Ovality | Describe the 3D shape and size of the molecule. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure of a molecule. northwestern.educecam.org These methods solve the Schrödinger equation to obtain the molecular wavefunction and energy, providing fundamental insights into a molecule's properties and reactivity. northwestern.edu

For this compound, quantum chemical calculations can be used to determine its optimized geometry, vibrational frequencies, and electronic properties such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.orgarxiv.org The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

These calculations can also provide information about the partial atomic charges and the electrostatic potential map, which are crucial for understanding intermolecular interactions and predicting sites of electrophilic or nucleophilic attack. nih.gov

Conformational Analysis and Energy Landscape Studies

Conformational analysis is the study of the different three-dimensional arrangements of atoms (conformations) that a molecule can adopt through rotation about its single bonds. mdpi.com Each conformation has a specific potential energy, and the collection of all possible conformations and their corresponding energies forms the molecule's potential energy surface or energy landscape. ubc.canih.gov

For a flexible molecule like this compound, conformational analysis is essential for identifying the low-energy, stable conformations that are most likely to be populated at a given temperature. nih.gov Computational methods, such as systematic or stochastic conformational searches, can be used to explore the energy landscape and locate the global and local energy minima. researchgate.net

Understanding the conformational preferences of this compound is critical, as the specific conformation of the molecule can significantly influence its ability to bind to a receptor. mdpi.com The energy landscape can also reveal the energy barriers between different conformations, providing insights into the molecule's flexibility and the dynamics of its conformational changes. nih.gov

Emerging Research Directions and Methodological Advances

Development of High-Throughput Screening Assays for Novel Bioactivities

High-Throughput Screening (HTS) is a pivotal technology in modern drug discovery and chemical biology, allowing for the rapid, automated testing of millions of chemical compounds against specific biological targets. wikipedia.org This process is essential for identifying "hits"—compounds that show activity against a target—which can then be optimized for further development. bmglabtech.com HTS assays can be configured to measure a wide range of biological responses, from purified enzyme inhibition to complex cellular pathway modulation. nih.gov

For a compound like 2-Propylbutyramide, HTS offers a powerful tool to uncover previously unknown biological activities. By screening it against large panels of receptors, enzymes, and cellular models, researchers can efficiently probe its potential pharmacological relevance. bmglabtech.comevotec.com The process generally involves several key steps: the preparation of compound libraries in microtiter plates, the use of robotics and automated liquid handling for the assay, and the deployment of sensitive detectors for data acquisition. wikipedia.org The primary goal of HTS in this context is to quickly identify leads and exclude inactive compounds, providing a starting point for more detailed investigation into the bioactivity of this compound and related amides. bmglabtech.com Modern HTS methods encompass both biochemical assays, such as Fluorescence Resonance Energy Transfer (FRET), and various cell-based assays that can measure outcomes like cell viability or reporter gene activation. nih.gov

Integration of Advanced Bioanalytical and Imaging Techniques

Advances in bioanalytical science are crucial for the detailed study of compounds like this compound. nih.govfederation.edu.au Techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are central to the quantitative analysis of drugs and their metabolites in biological samples, supporting pharmacokinetic and toxicokinetic studies. pharmatutor.org Spectroscopy methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable for the structural characterization and confirmation of synthesized amide compounds, as demonstrated in studies of related N-alkyl amides. nih.govresearchgate.net NMR spectroscopy, for instance, can be used for quantitative analysis, monitoring chemical reactions in real-time, and characterizing drug compounds. egyankosh.ac.in

In parallel, advanced imaging technologies offer the potential to visualize the distribution and target engagement of compounds within biological systems. While direct imaging studies on this compound are not documented, techniques like Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) are widely used to assess brain function and could be adapted to track labeled versions of the compound. usmlepreps.com Fluorescence microscopy and near-infrared (NIR) imaging allow for the observation of drug distribution in tissues, providing critical information on whether a compound reaches its intended target. nih.gov The integration of these powerful analytical and imaging tools will be essential for elucidating the complete biological profile of this compound.

Application of Omics Technologies to Study Biological Responses

Omics technologies, which include genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive, systems-level view of the biological effects of a chemical compound. nih.govnih.gov These high-throughput methods allow for the simultaneous measurement of thousands of genes, proteins, or metabolites, offering unprecedented insight into a compound's mechanism of action. nih.govhumanspecificresearch.org The application of omics can help identify molecular biomarkers, understand complex regulatory networks, and accelerate drug discovery and development. humanspecificresearch.orgfrontiersin.org

In the context of this compound, omics technologies could reveal how the compound influences cellular pathways and functions. For example, research on a related N-propyl-butyramide derivative, NAHA (2-[Benzyl-(2-nitro-benzenesulfonyl)-amino]-N-hydroxy-3-methyl-N-propyl-butyramide), utilized DNA microarrays (a transcriptomics tool) to determine its effects on protein expression in breast cancer cells. nih.govplos.org This study demonstrated that the compound downregulated the expression of Cdk2 and CDC20 proteins, key regulators of the cell cycle. plos.org Applying similar transcriptomic, proteomic, and metabolomic profiling to this compound would provide a holistic understanding of its biological impact, moving beyond single-target interactions. researchgate.net

Exploration of Diverse Biological and Environmental Applications

While research specifically on this compound is limited, studies on closely related amide structures have revealed significant biological activities, suggesting potential avenues for exploration.

A key area of interest is in agriculture. Research conducted at the Indian Agricultural Research Institute (IARI) investigated the nematicidal properties of a series of N-alkyl substituted amides against the root-knot nematode, Meloidogyne incognita, a major agricultural pest. researchgate.nettandfonline.comiari.res.in In these studies, the isomer N-propyl-butyramide was identified as the most potent compound among those tested, exhibiting significant nematicidal activity. nih.govresearchgate.nettandfonline.com The research highlighted that the bioactivity of these amides was influenced by the length of the alkyl chain, with shorter chains correlating to higher potency against the nematode. tandfonline.comresearchgate.net

| Compound | LC50 Value (ppm) after 72h |

|---|---|

| N-propyl-butyramide | 67.46 |

| N-propyl-pentanamide | 83.49 |

| N-propyl-hexanamide | 96.53 |

Data sourced from studies on the nematicidal activity of N-alkyl substituted amides against M. incognita. nih.govresearchgate.nettandfonline.com

Furthermore, complex derivatives containing a propyl-butyramide scaffold have been investigated for therapeutic applications. A novel hydroxamic acid derivative, 2-[Benzyl-(2-nitro-benzenesulfonyl)-amino]-N-hydroxy-3-methyl-N-propyl-butyramide (NAHA), was shown to inhibit the growth and angiogenesis of highly invasive human breast cancer cells both in vitro and in vivo. nih.govplos.org These findings for related structures underscore the potential for this compound and its derivatives to possess valuable bioactivities in diverse fields, from crop protection to medicine. ontosight.ai There is currently no available research on the specific environmental applications of this compound.

Sustainable Synthesis and Application of Amide Compounds

In line with the principles of green chemistry, there is a growing focus on developing sustainable and environmentally friendly methods for synthesizing amide compounds. sioc-journal.cnnumberanalytics.com Traditional amide synthesis often relies on stoichiometric activating reagents that generate significant chemical waste. ucl.ac.uk Modern research emphasizes catalytic methods that are more efficient and atom-economical.

One of the most promising green approaches is biocatalysis, which uses enzymes to facilitate chemical reactions under mild conditions. numberanalytics.com Specifically, lipases such as Candida antarctica lipase (B570770) B (CALB) have been effectively used for the direct amidation of carboxylic acids and amines. nih.gov This enzymatic method has been successfully applied to synthesize N-propyl-butyramide and other N-alkyl amides in a solvent-free system, achieving high yields without the need for hazardous activating agents. researchgate.nettandfonline.comresearchgate.net Other sustainable strategies include the use of boric acid as a simple, readily available catalyst in solvent-free reactions. researchgate.net These green synthesis methods not only reduce the environmental impact of chemical production but also offer practical and efficient pathways for the large-scale manufacturing of this compound and other valuable amide compounds. nih.govijpsjournal.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.